2-Phenylpyrimidine-5-carboximidamide
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Overview
Description
2-Phenylpyrimidine-5-carboximidamide is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position and a carboximidamide group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Phenylpyrimidine-5-carboximidamide typically involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with reagents that introduce the carboximidamide group. One common method involves the use of hydrazine hydrate or phenylhydrazine under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other functional groups. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and sodium borohydride
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent, particularly targeting the CYP51 enzyme.
Medicine: It is being explored for its potential use in treating fungal infections and other diseases.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the CYP51 enzyme, inhibiting its activity and thereby disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparison with Similar Compounds
2-Phenylpyrimidine-5-carboximidamide can be compared with other pyrimidine derivatives such as:
2-Phenylpyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of a carboximidamide group.
2-Phenylpyrimidine-5-carboxylate: Contains a carboxylate group at the 5-position.
2-Phenylpyrimidine-5-carboxylic acid: The precursor compound used in the synthesis of this compound
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-phenylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C11H10N4/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-7H,(H3,12,13) |
InChI Key |
PFLCPIAKKLJDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N |
Origin of Product |
United States |
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